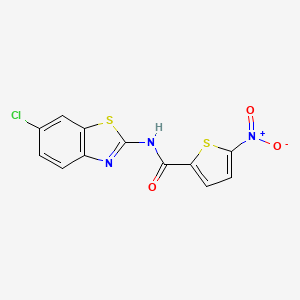

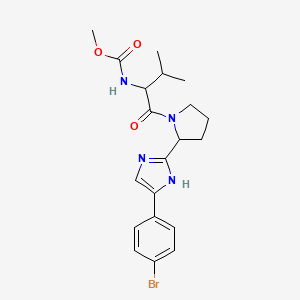

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

The synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole revealed significant anti-inflammatory and analgesic activities . These properties are crucial for managing pain and inflammation in various conditions.

Ulcerogenic and Gastrointestinal Mucosal Protection

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to adverse effects on the gastrointestinal (GI) tract. However, some synthesized compounds showed low ulcerogenic and irritative action on the GI mucosa compared to standard NSAIDs . This finding suggests potential for improved GI safety.

Lipid Peroxidation Inhibition

Lipid peroxidation contributes to oxidative stress and cellular damage. The evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives revealed their ability to inhibit lipid peroxidation . This property could be relevant in antioxidant therapies.

Dispersed Azo Dyes

In a different context, benzothiazole derivatives have been used to synthesize dispersed azo dyes. These dyes find applications in textiles, printing, and coloring materials . Although not directly related to the compound , it highlights the versatility of benzothiazole-based molecules.

Mechanism of Action

Target of Action

The primary targets of N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide Similar compounds have been known to target enzymes like cyclo-oxygenase (cox) which play a crucial role in the inflammatory response .

Mode of Action

The exact mode of action of N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide Compounds with similar structures have been shown to inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide: potentially affects the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins and leukotrienes, which are key players in the inflammatory response. By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators .

Result of Action

The molecular and cellular effects of N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide Based on the potential targets and mode of action, it can be inferred that the compound may have anti-inflammatory and analgesic effects .

properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN3O3S2/c13-6-1-2-7-9(5-6)21-12(14-7)15-11(17)8-3-4-10(20-8)16(18)19/h1-5H,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXRMJUKJACKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2560236.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2560245.png)

![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2560252.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2560253.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2560258.png)